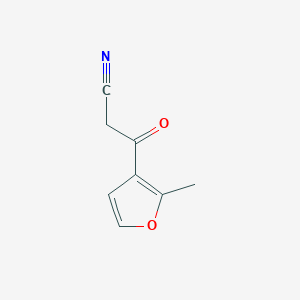

3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile

Vue d'ensemble

Description

3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile is an organic compound characterized by the presence of a furan ring substituted with a methyl group and a nitrile group attached to a propanone moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile typically involves the reaction of 2-methylfuran with acetonitrile in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or dichloromethane to facilitate the reaction. The process may also involve the use of a base, such as sodium hydride or potassium carbonate, to deprotonate the acetonitrile and promote nucleophilic attack on the furan ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Furanones or hydroxylated derivatives.

Reduction: Amines or amides.

Substitution: Halogenated or sulfonylated furans.

Applications De Recherche Scientifique

Medicinal Chemistry

3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile has shown promise in medicinal chemistry for the development of bioactive compounds:

- Antiviral Activity : Research indicates that derivatives of this compound may possess antiviral properties, making them candidates for further investigation against viruses such as HIV .

- Cytotoxicity Studies : In vitro studies have demonstrated that compounds derived from this compound exhibit varying degrees of cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy .

Material Science

The unique structural features of this compound make it suitable for use in material science:

- Polymer Chemistry : The compound can be utilized as a monomer or additive in the synthesis of polymers with enhanced properties, such as improved thermal stability and mechanical strength .

- Nanomaterials : Its incorporation into nanostructured materials has been explored for applications in sensors and drug delivery systems, leveraging its chemical reactivity to form stable complexes.

Case Studies

Mécanisme D'action

The mechanism by which 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methyl-3-Furanthiol: A sulfur-containing analog with a thiol group instead of a nitrile group.

Methyl 2-Methyl-3-Furyl Disulfide: Contains a disulfide linkage, contributing to different chemical properties and reactivity.

Uniqueness

3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile is unique due to the presence of both a nitrile and a furan ring, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Activité Biologique

3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile, also known by its CAS Number 158386-97-1, is a compound characterized by its unique structure, which includes a furan ring substituted with a methyl group and a cyano group attached to a propanone moiety. This structural configuration suggests potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects.

- Molecular Formula : C8H7NO2

- Molecular Weight : 149.15 g/mol

- Structural Features : The compound features a furan ring, which is often associated with various pharmacological activities due to its reactivity and ability to interact with biological targets.

Biological Activities

Research has indicated that this compound possesses significant biological activities, including:

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may inhibit pro-inflammatory pathways, making it a candidate for further investigation as an anti-inflammatory agent.

- Antimicrobial Activity : The compound has been shown to exhibit antimicrobial properties against various bacterial strains. In vitro studies have indicated that it can modulate the activity of certain enzymes linked to microbial growth and inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory pathways | |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

The biological activity of this compound is believed to be mediated through its interaction with various enzymes and receptors. The furan moiety enhances the compound's reactivity, allowing it to potentially inhibit enzymes involved in inflammatory responses.

Case Studies

Recent studies have explored the efficacy of this compound in various biological assays:

- Antimicrobial Efficacy : A study evaluated the compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a significant zone of inhibition, suggesting its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, highlighting its therapeutic potential .

- Anti-inflammatory Assays : In vitro assays demonstrated that this compound could reduce the production of pro-inflammatory cytokines in cultured human cells. This suggests a mechanism by which the compound might exert its anti-inflammatory effects.

Comparative Analysis with Similar Compounds

The unique structure of this compound allows for comparison with structurally similar compounds.

Table 2: Comparison with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-(Furyl)-3-Oxopropanenitrile | Furan ring without methyl substitution | Similar reactivity but less steric hindrance |

| 5-Cyano-2-furaldehyde | Cyano group on furan ring | Used in various synthetic pathways |

| 4-Methylphenyl-3-Oxopropanenitrile | Aromatic substitution on propanone | Different aromatic properties affecting reactivity |

Propriétés

IUPAC Name |

3-(2-methylfuran-3-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-6-7(3-5-11-6)8(10)2-4-9/h3,5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZZELMXQVEVPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353095 | |

| Record name | 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158386-97-1 | |

| Record name | 2-Methyl-β-oxo-3-furanpropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158386-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.